molecular formula C11H16N2O2 B13148208 5-[3-(Dimethylamino)pyrrolidin-1-yl]furan-2-carbaldehyde

5-[3-(Dimethylamino)pyrrolidin-1-yl]furan-2-carbaldehyde

Cat. No.: B13148208
M. Wt: 208.26 g/mol
InChI Key: SJAPLMJCLAZAQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[3-(Dimethylamino)pyrrolidin-1-yl]furan-2-carbaldehyde is a complex organic compound that features a pyrrolidine ring, a furan ring, and a dimethylamino group

Preparation Methods

The synthesis of 5-[3-(Dimethylamino)pyrrolidin-1-yl]furan-2-carbaldehyde typically involves the construction of the pyrrolidine ring followed by the introduction of the furan and dimethylamino groups. One common method involves the reaction of a suitable pyrrolidine precursor with a furan derivative under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

5-[3-(Dimethylamino)pyrrolidin-1-yl]furan-2-carbaldehyde can undergo various chemical reactions, including:

Scientific Research Applications

5-[3-(Dimethylamino)pyrrolidin-1-yl]furan-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[3-(Dimethylamino)pyrrolidin-1-yl]furan-2-carbaldehyde involves its interaction with specific molecular targets. The dimethylamino group can interact with biological receptors, while the furan and pyrrolidine rings provide structural stability and specificity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 5-[3-(Dimethylamino)pyrrolidin-1-yl]furan-2-carbaldehyde include other pyrrolidine and furan derivatives. For example:

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

5-[3-(dimethylamino)pyrrolidin-1-yl]furan-2-carbaldehyde

InChI

InChI=1S/C11H16N2O2/c1-12(2)9-5-6-13(7-9)11-4-3-10(8-14)15-11/h3-4,8-9H,5-7H2,1-2H3

InChI Key

SJAPLMJCLAZAQP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CCN(C1)C2=CC=C(O2)C=O

Origin of Product

United States

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